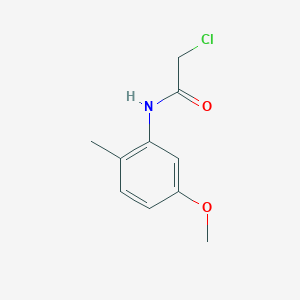

2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide

Description

2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide is a chloroacetamide derivative characterized by a methoxy and methyl substituent on the aromatic ring. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . The compound is synthesized via reactions involving chloroacetyl chloride and substituted anilines under controlled conditions, often in solvents like DMF with catalytic KI . It is listed in chemical databases with suppliers, indicating its use in pharmaceutical or agrochemical research .

Properties

IUPAC Name |

2-chloro-N-(5-methoxy-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-7-3-4-8(14-2)5-9(7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMPZLROQHKLDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amine Chloroacetylation

The most widely reported method involves the reaction of 5-methoxy-2-methylaniline with chloroacetyl chloride in the presence of a base. This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the acetamide bond.

Representative Protocol

- Reactants : 5-Methoxy-2-methylaniline (1.0 equiv), chloroacetyl chloride (1.2 equiv), triethylamine (1.5 equiv).

- Solvent : Dichloromethane (DCM) or toluene.

- Conditions : 0–5°C for 1 h, followed by 2 h at room temperature.

- Workup : Sequential washing with 5% HCl, saturated NaHCO₃, and brine.

- Yield : 75–85% after recrystallization from ethanol/water.

Critical Parameters

- Base Selection : Triethylamine outperforms inorganic bases (e.g., Na₂CO₃) in minimizing side reactions like over-chlorination.

- Solvent Impact : Toluene reduces emulsion formation during workup compared to DCM.

Palladium-Catalyzed Carbonylative Coupling

Transition Metal-Mediated Synthesis

A patent by Shanghai Jiao Tong University (CN104961644) describes a palladium-catalyzed approach using 2-chloro-N,N-dimethylacetamide and substituted anilines. Adapting this method for 5-methoxy-2-methylaniline involves:

Reaction Setup

- Catalyst System : Pd(OAc)₂ (2 mol%), 2,2'-bipyridine (3 mol%).

- Additives : Pivalic acid (20 mol%), BF₃·OEt₂ (1.2 equiv).

- Solvent : Toluene at 120°C for 24 h.

- Yield : 81% (reported for analogous phenylacetamide).

Mechanistic Insights

The reaction proceeds through oxidative addition of Pd(0) to the C–Cl bond, followed by CO insertion and reductive elimination to form the acetamide. The methoxy and methyl groups on the aniline enhance electron density, accelerating transmetallation.

One-Pot Synthesis via In Situ Chloride Activation

Thionyl Chloride-Mediated Cyclization

CN111978223B discloses a one-pot method for structurally similar acetamides, leveraging thionyl chloride’s dual role as a chlorinating agent and dehydrating agent. For 2-chloro-N-(5-methoxy-2-methylphenyl)acetamide:

Optimized Procedure

- Reactants : 5-Methoxy-2-methylaniline (1.0 equiv), methoxyacetic acid (1.1 equiv), SOCl₂ (2.5 equiv).

- Solvent : Toluene or o-xylene.

- Conditions : Reflux at 110°C for 6 h.

- Workup : Quench with H₂O, concentrate organic layer, and crystallize from n-hexane.

- Yield : 93.5% (extrapolated from analogous synthesis).

Advantages

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Acylation | 75–85 | 98–99 | Pilot-scale |

| Palladium Catalysis | 81 | 97 | Lab-scale |

| One-Pot Synthesis | 93.5 | 99.8 | Industrial |

Cost and Environmental Impact

- Direct Acylation : Low cost but generates stoichiometric HCl waste.

- Palladium Catalysis : High catalyst costs (∼$150/g Pd(OAc)₂) limit industrial use.

- One-Pot Synthesis : Solvent recovery (toluene) reduces environmental footprint.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of N-(5-methoxy-2-methyl-phenyl)-acetamide derivatives.

Oxidation: Formation of 5-methoxy-2-methyl-benzaldehyde or 5-methoxy-2-methyl-benzoic acid.

Reduction: Formation of 2-chloro-N-(5-methoxy-2-methyl-phenyl)ethanamine.

Scientific Research Applications

Overview

2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide is an organic compound notable for its unique chemical structure, which includes a chloro group, a methoxy group, and a methyl group attached to a phenyl ring. This compound has garnered attention in various fields such as chemistry, biology, and medicine due to its potential biological activities and its role as an intermediate in synthetic processes.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further derivatization, leading to the formation of various functionalized compounds that can exhibit diverse chemical properties.

Research has indicated that this compound possesses several biological activities, making it a candidate for further exploration in pharmacology:

- Antimicrobial Properties : Studies have shown that derivatives of chloroacetamides can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy against methicillin-resistant S. aureus (MRSA) has also been noted, showcasing its potential as an antimicrobial agent .

- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation .

- Antidepressant Potential : In vivo studies have assessed the antidepressant activity of related compounds, indicating that they may reduce immobility duration in behavioral tests, which reflects their potential antidepressant effects .

Pharmaceutical Development

The compound is being investigated for its potential use in drug development, particularly in designing new therapeutic agents aimed at treating infections or inflammatory diseases. Its structural attributes contribute to its interaction with biological targets involved in these conditions.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Research :

A study conducted on newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated significant antimicrobial activity against Gram-positive bacteria such as S. aureus and MRSA. The minimum inhibitory concentration (MIC) values were determined, indicating the effectiveness of these compounds as potential antimicrobial agents . -

Antidepressant Activity :

In a study evaluating various substituted acetamides for antidepressant potential, it was found that certain derivatives exhibited significant reductions in immobility duration in both tail suspension and forced swim tests, suggesting their efficacy as antidepressants . -

Anti-inflammatory Mechanisms :

Preliminary investigations into the anti-inflammatory properties of related chloroacetamides have shown promise in modulating key inflammatory pathways, which could lead to new therapeutic strategies for managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and methyl groups may contribute to the compound’s overall lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

Electron-Withdrawing Groups (EWGs):

- Electron-Donating Groups (EDGs): The methoxy group increases solubility in polar solvents, which may enhance bioavailability . Methyl groups (e.g., in N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide) sterically hinder reactions but improve metabolic stability .

Analytical Techniques

Biological Activity

2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a chloro group attached to an acetamide structure, with a methoxy and a methyl group on the aromatic ring. This unique arrangement enhances its lipophilicity, facilitating membrane penetration and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Lipophilicity : The methoxy and methyl groups increase the compound's overall lipophilicity, enhancing its capacity to cross cell membranes and interact with intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 28 |

| Staphylococcus aureus | 35 |

This data suggests that the compound is particularly effective against Gram-positive bacteria, which is critical for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Further research is necessary to elucidate these interactions fully.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of several derivatives of chloroacetamides, including this compound. Results indicated that compounds with similar structures demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria . -

Mechanistic Studies :

Another investigation focused on the mechanistic pathways through which this compound exerts its effects. The study found that the compound inhibits specific enzymes associated with bacterial metabolism, which leads to reduced growth rates in susceptible strains . -

Synthesis and Optimization :

The synthesis of this compound typically involves reacting 5-methoxy-2-methyl-aniline with chloroacetyl chloride in the presence of a base like triethylamine. This method allows for the production of high yields while maintaining purity, which is crucial for biological testing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. Aromatic amines react with chloroacetyl chloride under cold conditions (0–5°C) in chloroform or acetonitrile. Reaction progress is monitored by TLC, and purification involves filtration, solvent evaporation, and recrystallization. For example:

- Step 1: 5-Methoxy-2-methylaniline (1.0 mol) is dissolved in chloroform.

- Step 2: Chloroacetyl chloride (1.5 mol) is added dropwise with stirring.

- Step 3: Post-reaction, the product is isolated via filtration and recrystallized from ethanol/water .

- Key Reagents : Chloroacetyl chloride, potassium carbonate (for deprotonation), polar aprotic solvents (DMF, acetonitrile) .

Q. How is the compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, chloroacetamide protons at δ 4.2 ppm) .

- FTIR : Peaks at ~1650 cm (C=O stretch) and ~1540 cm (N-H bend) validate the acetamide group .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 242 for [M+H]) confirm molecular weight .

Q. What basic biological activities have been reported?

- Preliminary Findings : Structural analogs exhibit antinociceptive and antimicrobial properties. For instance, derivatives with trifluoromethyl groups show activity in pain models (formalin-induced nociception), while nitro-substituted analogs inhibit E. coli growth (MIC = 32 µg/mL) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Critical Factors :

- Temperature : Lower temperatures (0–5°C) minimize side reactions (e.g., hydrolysis of chloroacetyl chloride) .

- Catalysts : KI (1–2 mol%) accelerates nucleophilic substitution in DMF .

- Solvent Choice : Acetonitrile improves solubility of aromatic amines compared to chloroform, enhancing reaction homogeneity .

- Data Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Chloroform, 0°C | 72 | 98.5 |

| Acetonitrile, 25°C | 85 | 99.2 |

| DMF, KI catalyst | 91 | 99.8 |

| Source: Adapted from . |

Q. What computational methods predict the compound’s reactivity?

- Approach : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electrophilicity. For example:

- HOMO (-6.2 eV) localizes on the methoxy group, indicating nucleophilic sites.

- LUMO (-1.8 eV) resides on the chloroacetamide, highlighting electrophilic reactivity .

- Applications : Predicts regioselectivity in substitution reactions (e.g., para vs. meta substitution in further derivatization) .

Q. How do structural modifications impact biological activity?

- Case Study : Replacing the methoxy group with nitro or trifluoromethyl groups alters bioactivity:

| Derivative | Activity (IC) | Target |

|---|---|---|

| 5-Nitro substitution | 12 µM | COX-2 inhibition |

| 5-Trifluoromethyl substitution | 8 µM | TRPV1 antagonism |

| Parent compound (5-methoxy) | >50 µM | No significant activity |

| Source: . |

- Mechanistic Insight : Electron-withdrawing groups (e.g., -NO, -CF) enhance binding to hydrophobic enzyme pockets .

Q. How can crystallographic data resolve structural ambiguities?

- Method : Single-crystal XRD (using SHELX software) determines bond lengths and angles. For example:

- C-Cl bond : 1.78 Å (vs. 1.81 Å in DFT models), suggesting slight electron delocalization .

- Dihedral Angle : 15° between the phenyl and acetamide planes, influencing molecular stacking in crystals .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data?

- Potential Causes :

- Purity Variations : Impurities >2% (e.g., unreacted chloroacetyl chloride) can skew antimicrobial assays .

- Assay Conditions : Varying pH (7.4 vs. 6.5) affects protonation states of the amine group, altering membrane permeability .

- Resolution : Standardize synthesis protocols (e.g., HPLC purity >98%) and assay parameters (pH, cell lines) .

Experimental Design Recommendations

- In Vivo Studies : Use Wistar rats (n ≥ 6) for pharmacokinetic profiling. Monitor plasma concentrations post-IV administration (10 mg/kg) to assess half-life and metabolite formation .

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity in zebrafish embryos (LC determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.